SIRT5 抑制剂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SIRT5 is a member of the Sirtuin family, a class of deacetylating enzymes consisting of seven isoforms . It removes negatively charged malonyl, succinyl, and glutaryl groups from lysine residues, thereby regulating multiple enzymes involved in cellular metabolism and other biological processes . A potent human SIRT5 deacylase inhibitor has been identified, with an IC50 of 0.11 μM . A side chain-to-side chain cyclic pentapeptide harboring a central Nε -carboxyethyl-thiocarbamoyl-lysine residue has been found to be a strong and selective inhibitor against human SIRT5-catalyzed deacylation reaction .

Synthesis Analysis

The synthesis of SIRT5 inhibitors has been based on the discovery that SIRT5 preferentially catalyzes the hydrolysis of succinyl and malonyl groups, rather than acetyl groups, from lysine residues . A compound known as DK1-04, a dipeptide SIRT5 selective inhibitor, has been developed .

Molecular Structure Analysis

SIRT5 shares a conserved catalytic core with other Sirtuins and differs in their N- and C-terminal sequences, which contribute to their specific localization and regulation . A structure comparison and mutagenesis identified an Arg neighboring to the Sirt5 nicotinamide binding pocket as a mediator of nicotinamide resistance .

Chemical Reactions Analysis

SIRT5 catalyzes different types of chemical reactions, such as demalonylation, desuccinylation, depropionylation, and delipoamidation . The SIRT5-catalyzed β-NAD + -dependent Nε -acyl-lysine deacylation reactions include demalonylation, desuccinylation, and deglutarylation . A study reported the development of a SIRT5 assay using microchip electrophoresis (MCE) for identification of SIRT5 modulators .

Physical And Chemical Properties Analysis

SIRT5 inhibitors have unique physical and chemical properties that make them potent and selective. For instance, a side chain-to-side chain cyclic pentapeptide harboring a central Nε -carboxyethyl-thiocarbamoyl-lysine residue was found to be proteolytically much more stable than its linear counterpart .

科学研究应用

乳腺癌靶点

作为 sirtuin 家族的成员,SIRT5 已被确认为乳腺癌中一个有前景的靶点。其在人类乳腺癌中的过度表达表明其具有治疗干预的潜力。研究表明,SIRT5 抑制可以损害乳腺癌模型中的转化和肿瘤发生,这突出了开发选择性 SIRT5 抑制剂对于潜在癌症治疗的重要性 (Negrón Abril 等人,2020)。

代谢途径和应激反应

SIRT5 在调节代谢途径和应激反应中发挥着至关重要的作用。它参与与代谢相关的疾病,而 SIRT5 的抑制剂既可用作化学工具,也可用作这些疾病的潜在治疗剂 (Liu 等人,2018)。发现新的 SIRT5 抑制剂(模拟戊二酰赖氨酸底物)进一步强调了在疾病模型中靶向 SIRT5 的治疗潜力 (Yang 等人,2021)。

在各种病理中的治疗潜力

SIRT5 的多方面活性使其成为癌症、心血管疾病和神经变性等病理中激活剂或抑制剂的有希望的靶点。正在进行基于肽的细胞活性 SIRT5 抑制剂的开发,这可能为治疗干预提供新的途径 (Fiorentino 等人,2022)。

抑制策略和机制见解

研究探索了抑制 SIRT5 的各种策略,包括合成肽衍生物和了解酶的动力学性质。这些见解对于开发具有“类药物”性质的更有效的抑制剂至关重要 (Kalbas 等人,2018)。

对其他 Sirtuins 的选择性

与 SIRT2 和 SIRT6 等其他 sirtuins 相比,选择性抑制 SIRT5 一直是近期研究的重点。这种特异性对于靶向治疗应用很重要 (He 等人,2012)。

急性髓性白血病中的非致癌成瘾

SIRT5 已被确认为急性髓性白血病 (AML) 细胞中支持线粒体功能的关键。在 AML 中抑制 SIRT5 可能是一种新的治疗方法 (Li 和 Melnick,2021)。

属性

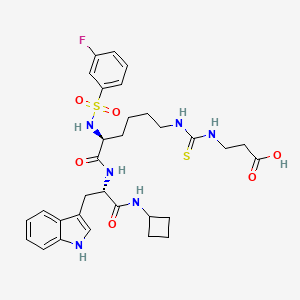

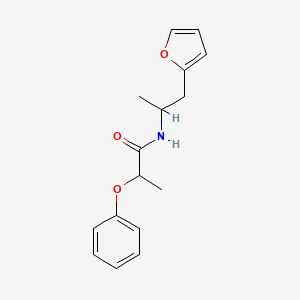

IUPAC Name |

3-[[(5S)-6-[[(2S)-1-(cyclobutylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(3-fluorophenyl)sulfonylamino]-6-oxohexyl]carbamothioylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39FN6O6S2/c32-21-7-5-10-23(18-21)46(43,44)38-26(13-3-4-15-33-31(45)34-16-14-28(39)40)29(41)37-27(30(42)36-22-8-6-9-22)17-20-19-35-25-12-2-1-11-24(20)25/h1-2,5,7,10-12,18-19,22,26-27,35,38H,3-4,6,8-9,13-17H2,(H,36,42)(H,37,41)(H,39,40)(H2,33,34,45)/t26-,27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMWPNVCQYZKG-SVBPBHIXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN6O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SIRT5 inhibitor | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chlorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2602121.png)

![N-(3,5-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2602126.png)

![N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2602128.png)

![6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2602131.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2602132.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2602136.png)

![3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2602137.png)

![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/no-structure.png)

![2-[1-(3-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2602143.png)